tert-butyl N-(3-cyano-3,3-dimethylpropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(3-cyano-3,3-dimethylpropyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyano group, and a dimethylpropyl group attached to a carbamate moiety. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-cyano-3,3-dimethylpropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-cyano-3,3-dimethylpropylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
tert-Butyl chloroformate+3-cyano-3,3-dimethylpropylamine→tert-Butyl N-(3-cyano-3,3-dimethylpropyl)carbamate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line monitoring systems can optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-cyano-3,3-dimethylpropyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Hydrolysis: 3-cyano-3,3-dimethylpropylamine and carbon dioxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3-amino-3,3-dimethylpropylamine.
Scientific Research Applications
tert-Butyl N-(3-cyano-3,3-dimethylpropyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-cyano-3,3-dimethylpropyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The cyano group can also participate in various chemical transformations, making the compound versatile in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(3-bromopropyl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
Uniqueness
tert-Butyl N-(3-cyano-3,3-dimethylpropyl)carbamate is unique due to the presence of the cyano group, which imparts distinct reactivity compared to other similar compounds
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-(3-cyano-3-methylbutyl)carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-6-11(4,5)8-12/h6-7H2,1-5H3,(H,13,14) |
InChI Key |
QNGWEZZHPWRYSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C)(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.